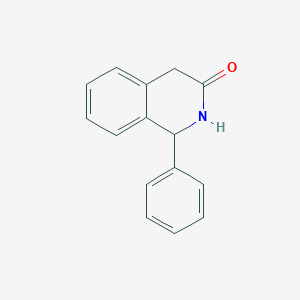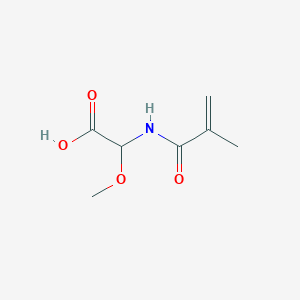
2-Methacrylamido-2-methoxyacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Methacryloylamino)(methoxy)acetic acid is a compound that combines the structural features of methacryloyl, amino, and methoxy groups with acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Methacryloylamino)(methoxy)acetic acid typically involves the reaction of methacryloyl chloride with methoxyacetic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methacryloyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of (Methacryloylamino)(methoxy)acetic acid may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control of reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Methacryloylamino)(methoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The carbonyl group in the methacryloyl moiety can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Methacryloyl(methoxy)acetic acid.
Reduction: Methacryloylamino(methoxy)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Methacryloylamino)(methoxy)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers with specific properties, such as hydrogels and copolymers.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form biocompatible polymers.
Medicine: Explored for its potential in developing new pharmaceuticals, particularly in targeted drug delivery and controlled release systems.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Methacryloylamino)(methoxy)acetic acid depends on its application. In drug delivery systems, the compound forms a polymer matrix that encapsulates the drug, allowing for controlled release. The methacryloyl group provides sites for cross-linking, enhancing the stability and mechanical properties of the polymer. The methoxy group can influence the hydrophilicity and solubility of the polymer, affecting the release rate of the encapsulated drug.
Comparison with Similar Compounds
Similar Compounds
Methoxyacetic acid: A simpler compound with similar functional groups but lacking the methacryloyl moiety.
Methacrylic acid: Contains the methacryloyl group but lacks the amino and methoxy groups.
Aminoacetic acid (Glycine): Contains the amino and acetic acid groups but lacks the methacryloyl and methoxy groups.
Uniqueness
(Methacryloylamino)(methoxy)acetic acid is unique due to the combination of methacryloyl, amino, and methoxy groups in a single molecule. This unique structure allows for the formation of polymers with specific and tunable properties, making it valuable in various applications, particularly in the development of advanced materials and drug delivery systems.
Properties
CAS No. |
121627-27-8 |
|---|---|
Molecular Formula |
C7H11NO4 |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
2-methoxy-2-(2-methylprop-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO4/c1-4(2)5(9)8-6(12-3)7(10)11/h6H,1H2,2-3H3,(H,8,9)(H,10,11) |
InChI Key |
IJDPNBIGSQXILF-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Canonical SMILES |
CC(=C)C(=O)NC(C(=O)O)OC |
Synonyms |
Acetic acid, methoxy[(2-methyl-1-oxo-2-propenyl)amino]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


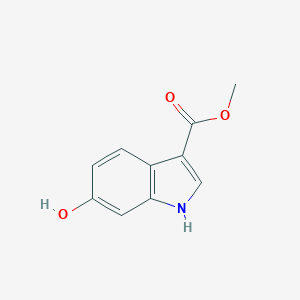
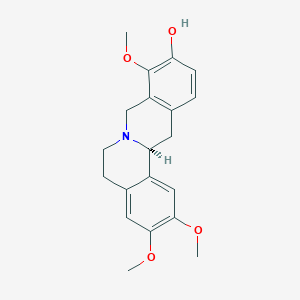
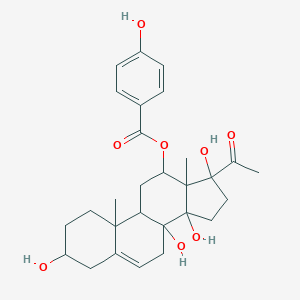
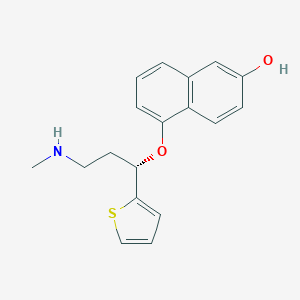
![2-[(5-Amino-6-nitropyridin-2-YL)amino]ethanol](/img/structure/B49815.png)

![1-[(3R,4R)-3,4-Bis(ethenyl)pyrrolidin-1-yl]-2,2,2-trifluoroethanone](/img/structure/B49825.png)
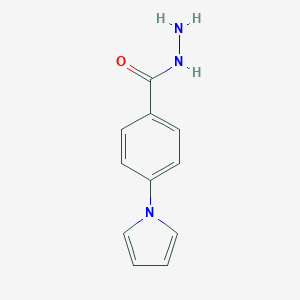

![S-Methyl 2-[3-[(1R)-1-[(7R,10R,13R,17R)-7-hydroxy-10,13-dimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5,6,6-trimethyl-2,7,8-trioxabicyclo[3.2.1]octan-1-yl]ethanethioate](/img/structure/B49833.png)
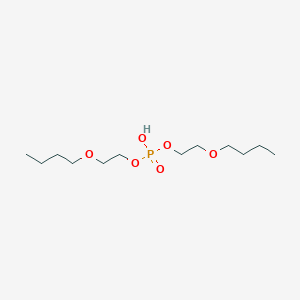
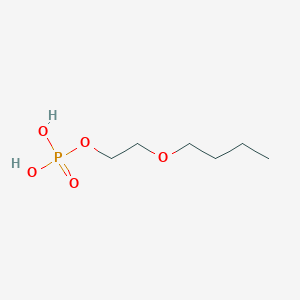
![[2-(BUT-3-EN-1-YL)PHENYL]METHANOL](/img/structure/B49838.png)
